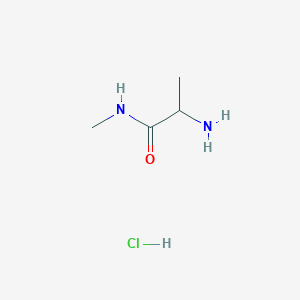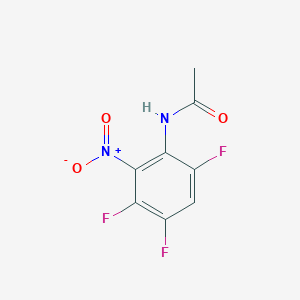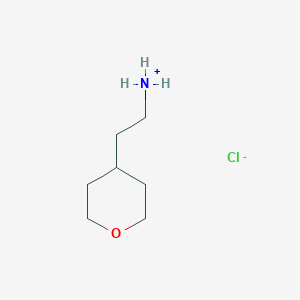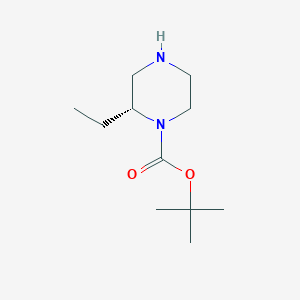
2-Amino-5-(3,5-difluorophenyl)pyridine
Übersicht
Beschreibung
2-Amino-5-(3,5-difluorophenyl)pyridine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 . The compound is known for its purity, which is approximately 98% .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of 2-Amino-5-(3,5-difluorophenyl)pyridine consists of a pyridine ring substituted with an amino group at the 2-position and a 3,5-difluorophenyl group at the 5-position .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, a derivative of 2-Amino-5-(3,5-difluorophenyl)pyridine, is widely used in the synthesis of biologically active compounds .
- Method : The synthesis is based on two approaches to the target products, first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR) and, second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .
- Results : This method allows the simple introduction of accessible reagents giving a pyridine ring with various functional groups, which can be used to perform further transformations .
-
Potential Applications in Medical Treatments
- Field : Medicinal Chemistry
- Application : It has been used as a reagent in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer. It has also been used in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of Alzheimer’s disease.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The outcomes of these studies were not provided in the source.
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of fluoropyridines, which are of interest due to their unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
-
Use in Organic Light Emitting Diodes (OLEDs)
- Field : Material Science
- Application : A derivative of the compound, 2-(2,4-Difluorophenyl)pyridine, has been used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
-
Synthesis of Pyridothiadiazene 1,1-dioxides
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators .
- Method : The synthesis involves a series of transformations starting from 2-amino-5-nitropyridine, including acetylation by acetic anhydride .
- Results : The outcomes of these studies were not provided in the source .
-
Use in Anticancer Drugs
- Field : Medicinal Chemistry
- Application : Pyridine-containing compounds, including derivatives of 2-Amino-5-(3,5-difluorophenyl)pyridine, have been studied for their potential applications as anticancer drugs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNMGBYVHYFYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609989 | |
| Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3,5-difluorophenyl)pyridine | |
CAS RN |
438585-72-9 | |
| Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)








![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)